(S)-Azepan-4-ol
Overview
Description
(S)-Azepan-4-ol is an organic compound belonging to the class of azepanes, which are seven-membered heterocyclic compounds containing one nitrogen atom The (S)-enantiomer of azepan-4-ol is characterized by its specific three-dimensional arrangement, which can influence its chemical reactivity and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Azepan-4-ol can be achieved through several methods. One common approach involves the reduction of azepan-4-one using a chiral reducing agent to obtain the (S)-enantiomer. Another method includes the asymmetric hydrogenation of azepan-4-one in the presence of a chiral catalyst. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and the reactions are carried out under controlled temperatures and pressures to ensure high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (S)-Azepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form azepan-4-one.
Reduction: The compound can be reduced to form azepane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products:
Oxidation: Azepan-4-one.
Reduction: Azepane.
Substitution: Various substituted azepanes depending on the reagent used.
Scientific Research Applications
(S)-Azepan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of chiral drugs.
Industry: this compound is used in the production of polymers and materials with specific properties, such as enhanced strength and flexibility.
Mechanism of Action
The mechanism of action of (S)-Azepan-4-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The nitrogen atom in the azepane ring can also participate in interactions with biological molecules, affecting the overall mechanism of action.
Comparison with Similar Compounds
Azepane: The parent compound without the hydroxyl group.
Azepan-4-one: The oxidized form of azepan-4-ol.
Substituted Azepanes: Compounds with various substituents on the azepane ring.
Comparison: (S)-Azepan-4-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. Compared to azepane, this compound can participate in additional hydrogen bonding and undergoes different chemical reactions. Azepan-4-one, on the other hand, lacks the hydroxyl group and has different reactivity, particularly in oxidation-reduction reactions.
Properties
IUPAC Name |
(4S)-azepan-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-6-2-1-4-7-5-3-6/h6-8H,1-5H2/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYGZQCMFANMFM-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CCNC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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